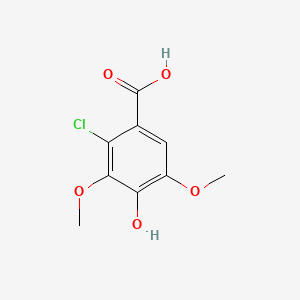
Benzoic acid, 2-chloro-4-hydroxy-3,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-4-hydroxy-3,5-dimethoxy- is an organic compound with the molecular formula C9H9ClO5 It is a derivative of benzoic acid, featuring chlorine, hydroxyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-4-hydroxy-3,5-dimethoxy- typically involves multiple steps. One common method starts with the chlorination of 4-hydroxy-3,5-dimethoxybenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 2-position of the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-4-hydroxy-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the methoxy groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated or demethoxylated derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-chloro-4-hydroxy-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-4-hydroxy-3,5-dimethoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chlorine atom may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Syringic acid (3,5-Dimethoxy-4-hydroxybenzoic acid): Similar structure but lacks the chlorine atom.
Vanillic acid (4-Hydroxy-3-methoxybenzoic acid): Similar structure but with only one methoxy group.
Gallic acid (3,4,5-Trihydroxybenzoic acid): Contains hydroxyl groups but no methoxy or chlorine groups.
Uniqueness
Benzoic acid, 2-chloro-4-hydroxy-3,5-dimethoxy- is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Properties
CAS No. |
76341-70-3 |
|---|---|
Molecular Formula |
C9H9ClO5 |
Molecular Weight |
232.62 g/mol |
IUPAC Name |
2-chloro-4-hydroxy-3,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H9ClO5/c1-14-5-3-4(9(12)13)6(10)8(15-2)7(5)11/h3,11H,1-2H3,(H,12,13) |
InChI Key |
SZKVBSBSSNHHBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)Cl)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















